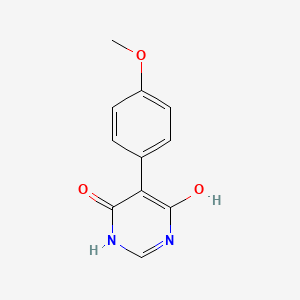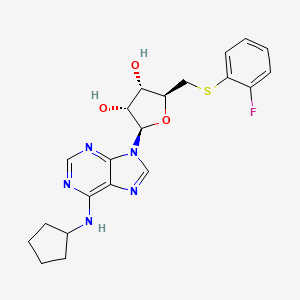
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of an iodoacetamido group, a quinoline ring, and a carboxylic acid group. It is primarily used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the iodoacetamido group, and carboxylation. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The iodoacetamido group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications, particularly in the alkylation of cysteine residues.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its ability to alkylate thiol groups in proteins. This alkylation process inhibits the activity of enzymes by modifying cysteine residues, which can affect various biochemical pathways. The compound’s reactivity with thiol groups makes it a valuable tool in studying protein function and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodoacetamide: Shares the iodoacetamido group and is used for similar biochemical applications.
Iodoacetic Acid: Another related compound with similar reactivity but different structural features.
Chloroacetamide: Similar in function but with a chlorine atom instead of iodine.
Uniqueness
6-(2-Iodoacetamido)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its combination of the quinoline ring and the iodoacetamido group, which imparts specific reactivity and biological activity. This uniqueness makes it a valuable compound for specialized research applications.
Eigenschaften
CAS-Nummer |
92696-36-1 |
|---|---|
Molekularformel |
C12H9IN2O4 |
Molekulargewicht |
372.11 g/mol |
IUPAC-Name |
6-[(2-iodoacetyl)amino]-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O4/c13-5-11(17)14-6-1-2-9-7(3-6)8(12(18)19)4-10(16)15-9/h1-4H,5H2,(H,14,17)(H,15,16)(H,18,19) |
InChI-Schlüssel |
PQNFZTLFTVYDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=CC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


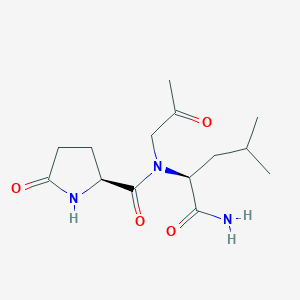
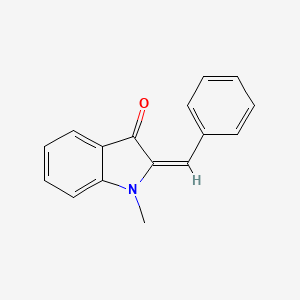
![5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915436.png)
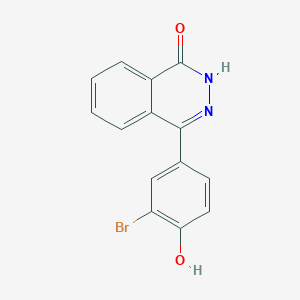
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)
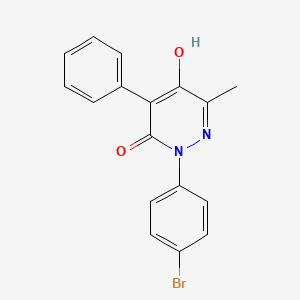
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
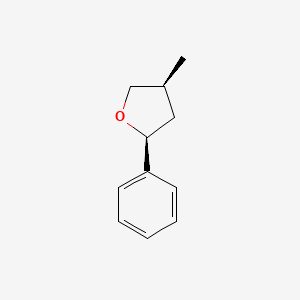
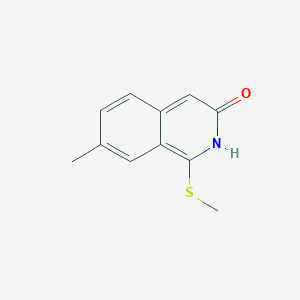
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
